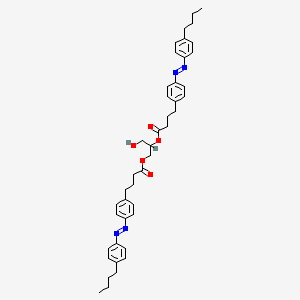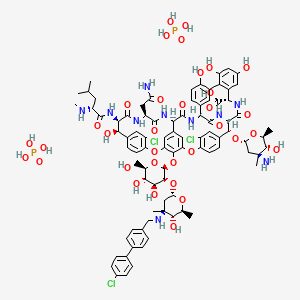
Palmitoyllactic acid, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmitoyllactic acid, (S)- is a bioactive chemical.
Scientific Research Applications
Global Profiling of Dynamic Protein Palmitoylation
Protein S-palmitoylation, involving the reversible linkage of palmitic acid to proteins, is crucial for membrane association and localization of proteins. A method was developed for global quantitative mapping of protein palmitoylation dynamics, highlighting the regulatory role of enzyme-mediated depalmitoylation in cellular functions like cell growth, migration, and cancer (Martin et al., 2011).
Therapeutic Potential and Structural Analysis
Anti-Inflammatory and Antioxidant Properties of N-Palmitoyl-Ethanol Amine Derivatives
N-Palmitoyl-ethanolamine, found in egg yolk, exhibits anti-inflammatory and analgesic effects. This study examined derivatives of N-palmitoyl-ethanolamine, revealing compounds with notable anti-inflammatory and antioxidant properties, offering insights for drug design based on new analogues with improved biological properties (Saturnino et al., 2017).
Biomedical Applications of Polylactic Acid (PLA)
Biomedical Applications of PLA
Polylactic acid (PLA) is a biodegradable polymer with a wide range of applications in the medical field, such as drug delivery systems and tissue engineering. It's biocompatible, biodegradable, and has FDA approval for various applications. PLA's utility in biomedical engineering, including its role in 3D printing and as drug-loaded nanoparticle carriers, is significant (Tyler et al., 2016).
Polylactic Acid Technology
Polylactic acid, derived from renewable resources, is an alternative to petrochemical-based plastics due to its biodegradability and unique physical properties. Its applications span across various fields like paper coating, fibers, and packaging, offering an environmentally friendly solution (Drumright et al., 2000).
Role of Palmitoylation in Intracellular Signaling
Palmitoylation of Intracellular Signaling Proteins
Protein S-palmitoylation plays a significant role in modulating protein-membrane interactions, trafficking, and activity. The reversibility of palmitoylation makes it an intriguing mechanism for regulating protein functions, influenced by protein acyltransferases and thioesterases (Smotrys & Linder, 2004).
Biocompatibility and Excretion of PLA
PLA, commonly used in medical implants, is known for its biocompatibility and safe degradation products. The degradation, influenced by factors like bacterial infection and inflammation, is crucial for its use in diverse medical applications. This study emphasizes PLA's safety and potential in biomedical innovation (da Silva et al., 2018).
properties
CAS RN |
358632-58-3 |
|---|---|
Product Name |
Palmitoyllactic acid, (S)- |
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.49 |
IUPAC Name |
(S)-2-(palmitoyloxy)propanoic acid |
InChI |
InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)23-17(2)19(21)22/h17H,3-16H2,1-2H3,(H,21,22)/t17-/m0/s1 |
InChI Key |
QEYBJRUFQPDBLY-KRWDZBQOSA-N |
SMILES |
CCCCCCCCCCCCCCCC(O[C@H](C(O)=O)C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Palmitoyllactic acid, (S)-; L-2-o-palmitoyllactic acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













